硝酸铟(III)水合物

描述

Indium(III) nitrate hydrate is a highly water-soluble crystalline Indium source compatible with nitrates and lower (acidic) pH . It is used in the manufacture of coordinated polymer films, which are used in the preparation of indium (III) oxide nanoparticles . It can also be used as an indium-based precursor solution, which can be annealed at 500°C and spin-coated to form indium oxide thin films .

Synthesis Analysis

Indium(III) nitrate hydrate is produced by the dissolution of indium metal in concentrated nitric acid followed by evaporation of the solution . The reaction is represented as: In + 4 HNO3 → In(NO3)3 + NO + 2 H2O .Molecular Structure Analysis

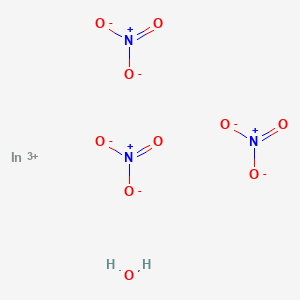

The molecular formula of Indium(III) nitrate hydrate is H2InN3O10 . The molecular weight is 318.85 g/mol . The InChIKey is YZZFBYAKINKKFM-UHFFFAOYSA-N .Chemical Reactions Analysis

The hydrate first decomposes to a basic salt and then to indium (III) oxide at 240 °C . In the presence of excess nitrate ions, indium (III) nitrate converts to the [In(NO3)4]− ion . The hydrolysis of indium (III) nitrate yields indium (III) hydroxide .Physical And Chemical Properties Analysis

Indium(III) nitrate hydrate is a highly water-soluble crystalline Indium source . Nitrate compounds are generally soluble in water . Nitrate materials are also oxidizing agents .科学研究应用

水合金属离子的结构:使用大角度 X 射线散射和扩展 X 射线吸收精细结构技术确定了水合镓(III)、铟(III)和铬(III)离子在水溶液(包括硝酸盐溶液)中的结构。这些研究对于理解这些金属离子在各种环境中的行为至关重要 (Lindqvist-Reis 等,1998)。

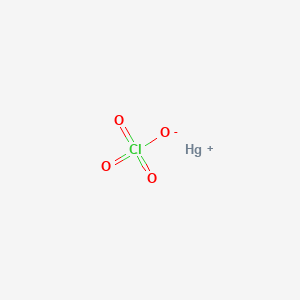

热液溶液中的溶剂化:对硝酸铟(III)和高氯酸盐溶液的研究揭示了铟(III)离子在不同温度下的溶剂化和络合行为。这种理解对于热液系统和地球化学中的应用至关重要 (Seward,Henderson 和 Charnock,2000)。

氧化铟薄膜:研究了不同前驱物浓度对氧化铟 (In2O3) 薄膜性能的影响。源自硝酸铟(III)水合物前驱物的氧化铟由于其透明性和电气性能而在光电应用中很重要 (Lau,Ibrahim 和 Baqiah,2015)。

纳米氧化铟粉末合成:一项研究探索了使用硝酸铟(III)水合物合成纳米氧化铟 (In2O3) 粉末。这项研究与薄膜涂层和气体传感设备的应用相关 (Pantilimon,Kang 和 Lee,2016)。

氢氧化铟(III)颗粒的形成:研究了通过硝酸盐溶液中的强制水解生产氢氧化铟(III)颗粒。该工艺对于特定铟化合物的受控合成具有重要意义 (Hamada,Kudo 和 Minagawa,1990)。

等速电泳用于阴离子测定:铟(III)用作等速电泳中的抗衡离子,用于测定小无机阴离子,展示了其在分析化学中的效用 (Prest 和 Fielden,2008)。

低温形成金属氧化物薄膜:对用于水性金属配合物基氧化物半导体薄膜的各种配体(包括硝酸盐)的研究突出了基于硝酸盐配体的铟(III)前驱物在低温成膜中的重要性 (Rim 等,2015)。

铟负载催化剂上的硝酸盐还原:一项针对用于处理受硝酸盐污染的水的双金属钯基催化剂的研究(其中含有铟)提供了对其高活性的机理的见解 (Guo 等,2018)。

安全和危害

未来方向

Indium(III) nitrate hydrate can be used as a precursor to synthesize indium oxide nanomaterials . It can also be used to prepare Pd-based bimetallic catalysts for nitrate reduction . It has potential applications in the fabrication of semiconductor devices, such as thin-film transistors .

Relevant Papers There are several papers that provide more detailed information about Indium(III) nitrate hydrate. For instance, a paper titled “Indium nitrate hydrate films as potential EUV resists: film formation, characterization, and solubility switch assessment using a 92-eV electron beam” discusses the use of Indium(III) nitrate hydrate films as potential extreme ultraviolet (EUV) resists . Another paper titled “Indium(iii) hydration in aqueous solutions of perchlorate, nitrate and sulfate” provides a detailed study on the hydration of Indium(III) in various solutions .

属性

IUPAC Name |

indium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZFBYAKINKKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2InN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13770-61-1 (Parent) | |

| Record name | Nitric acid, indium(3+) salt, hydrate (2:9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70158845 | |

| Record name | Nitric acid, indium(3+) salt, hydrate (2:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(III) nitrate hydrate | |

CAS RN |

13465-14-0, 207398-97-8 | |

| Record name | Nitric acid, indium(3+) salt, hydrate (2:9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, indium(3+) salt, hydrate (2:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, indium(3+) salt, hydrate (2:9) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)

![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)